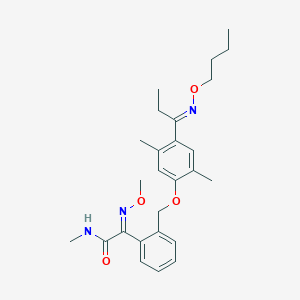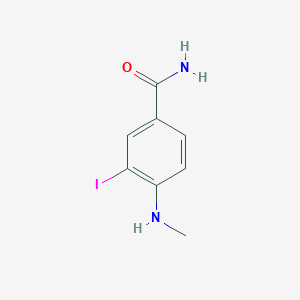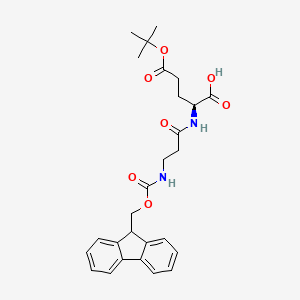
Fmoc-beta-Ala-Glu(OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-Ala-Glu(OtBu)-OH: is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to beta-alanine (beta-Ala) and glutamic acid (Glu) with a tert-butyl (OtBu) ester protecting group. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced to beta-alanine through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling with Glutamic Acid: The protected beta-alanine is then coupled with glutamic acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base.
OtBu Protection: The carboxyl group of glutamic acid is protected with a tert-butyl ester using reagents like tert-butyl alcohol and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of Fmoc-beta-Ala-Glu(OtBu)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the OtBu group can be removed under acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptide fragments using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Extended Peptides: Coupling reactions extend the peptide chain.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine:
Drug Development: Used in the design and synthesis of peptide-based therapeutics.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
Mechanism:
Peptide Bond Formation: The compound participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of the activated ester.
Deprotection: The removal of protecting groups exposes reactive sites for further coupling or biological activity.
Molecular Targets and Pathways:
Enzymatic Reactions: The synthesized peptides can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Fmoc-beta-Ala-Gly-OH: Similar structure but with glycine instead of glutamic acid.
Fmoc-beta-Ala-Asp(OtBu)-OH: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness:
Side Chain Functionalization: The presence of the glutamic acid side chain allows for additional functionalization and interactions compared to simpler peptides.
Properties
Molecular Formula |
C27H32N2O7 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H32N2O7/c1-27(2,3)36-24(31)13-12-22(25(32)33)29-23(30)14-15-28-26(34)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,34)(H,29,30)(H,32,33)/t22-/m0/s1 |
InChI Key |
QHQCFGNAEGYJGJ-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


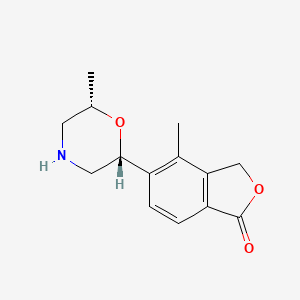
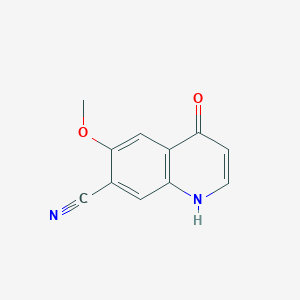

![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
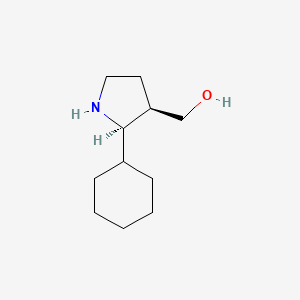
![4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)
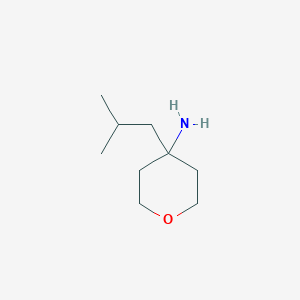
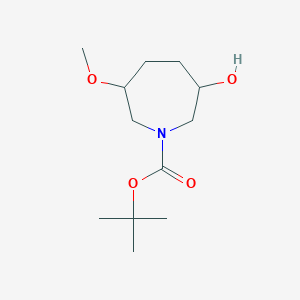
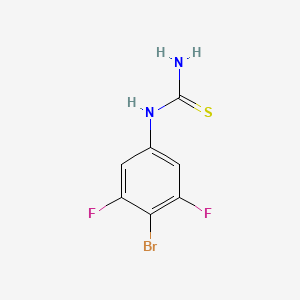

![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)
